REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3](=[O:17])[NH:4][C:5](=[O:16])[N:6]([CH2:9][CH:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)[C:7]=1[NH2:8].[CH:18](Cl)(Cl)Cl.CCOCC>C(O)=O>[CH:10]1([CH2:9][N:6]2[C:7]3[N:8]=[CH:18][NH:1][C:2]=3[C:3](=[O:17])[NH:4][C:5]2=[O:16])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1
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Name
|
5,6-diamino-1-cyclohexylmethyl-2,4-(1H,3H)-pyrimidine dione
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Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC=1C(NC(N(C1N)CC1CCCCC1)=O)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The received crystals were filtered off
|
Type
|
TEMPERATURE
|
Details
|
The amide (XXIII) was refluxed in 15 ml of 2N NaOH for 1 hour
|
Duration
|
1 h
|
Name
|
|
Type
|
|
Smiles
|
C1(CCCCC1)CN1C(NC(C=2NC=NC12)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |